molecular formula C15H14N2O3S B4045818 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid

1-Phenethyl-1H-benzoimidazole-2-sulfonic acid

Cat. No.: B4045818
M. Wt: 302.4 g/mol
InChI Key: HSHCBOFBRHIKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenethyl-1H-benzoimidazole-2-sulfonic acid is a heterocyclic compound that features a benzimidazole core with a phenethyl group at the 1-position and a sulfonic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with phenethyl bromide, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenethyl-1H-benzoimidazole-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological membranes. The phenethyl group can further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid is unique due to the presence of both the phenethyl and sulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for enhanced solubility, reactivity, and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

1-(2-phenylethyl)benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-21(19,20)15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHCBOFBRHIKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 2
Reactant of Route 2
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 3
Reactant of Route 3
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 4
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 5
Reactant of Route 5
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Reactant of Route 6
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.